3-Acetoxycinnamic acid
Overview
Description
3-Acetoxycinnamic acid, also known as m-Acetyl coumaric acid, is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is a derivative of cinnamic acid, characterized by the presence of an acetoxy group at the third position of the cinnamic acid structure.
Mechanism of Action
Target of Action
It is known that cinnamic acid derivatives, which include 3-acetoxycinnamic acid, have a broad substrate tolerance against α, β-unsaturated carboxylic acids .
Mode of Action
It is known that cinnamic acid derivatives can interact with various enzymes and receptors in the body, potentially leading to various biochemical reactions .
Biochemical Pathways
This compound may be involved in several biochemical pathways. For instance, it is known that hydroxycinnamic acids, which include this compound, can be converted into high-value molecules through biocatalytic conversion . .
Result of Action
It is known that cinnamic acid derivatives can have various biological effects, such as antimicrobial activity .
Biochemical Analysis
Biochemical Properties
3-Acetoxycinnamic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of cinnamic acid derivatives. This interaction can modulate the enzyme’s activity, affecting the production of other related compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptotic cell death in certain cancer cell lines, such as human melanoma cells. This effect is mediated through the disruption of the cytoskeleton and the induction of DNA damage, leading to cell death . Additionally, the compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound exerts its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various aromatic compounds, such as flavonoids and lignins. This compound can interact with enzymes and cofactors involved in these pathways, influencing the production of downstream metabolites. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm or nucleus. This localization is essential for its interaction with target biomolecules and its subsequent effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can interact with nuclear proteins, affecting gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxycinnamic acid can be synthesized from 3-hydroxycinnamic acid and acetic anhydride. The reaction typically involves the following steps :
- Dissolve 3-hydroxycinnamic acid in tetrahydrofuran.
- Add pyridine as a catalyst.
- Slowly add acetic anhydride to the mixture while maintaining the temperature between 20-30°C.
- Stir the mixture for 15 hours.
- Add deionized water to hydrolyze the reaction mixture.
- Concentrate the mixture and perform crystallization to obtain the crude product.
- Purify the crude product through recrystallization using ethyl acetate and toluene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
3-Acetoxycinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, which lacks the acetoxy group.
3-Hydroxycinnamic Acid: The precursor used in the synthesis of 3-acetoxycinnamic acid.
4-Acetoxycinnamic Acid: A positional isomer with the acetoxy group at the fourth position.
Uniqueness: this compound is unique due to its specific acetoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-(3-acetyloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZKRNUEKNCZIE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20375-42-2 | |
Record name | 3-Acetoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ACETOXYCINNAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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